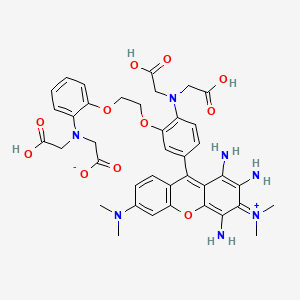

Rhod 2 triammonium salt

Description

Rhod 2 triammonium salt (CAS 129787-65-1) is a calcium-sensitive fluorescent probe widely used in cellular imaging and physiological studies. Its chemical structure includes a rhodamine backbone modified with triammonium groups, enhancing water solubility and enabling selective binding to Ca²⁺ ions . As a UV-excitable fluorophore, Rhod 2 exhibits a shift in fluorescence intensity upon Ca²⁺ binding, making it ideal for real-time monitoring of intracellular calcium dynamics in live cells . It is commercially available as a high-purity reagent (≥95% by HPLC) and is primarily utilized in neuroscience and cardiovascular research to study calcium signaling pathways .

Properties

Molecular Formula |

C39H43N7O11 |

|---|---|

Molecular Weight |

785.8 g/mol |

IUPAC Name |

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[1,2,4-triamino-6-(dimethylamino)-3-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate |

InChI |

InChI=1S/C39H43N7O11/c1-43(2)22-10-11-23-27(16-22)57-39-34(35(40)36(41)38(37(39)42)44(3)4)33(23)21-9-12-25(46(19-31(51)52)20-32(53)54)28(15-21)56-14-13-55-26-8-6-5-7-24(26)45(17-29(47)48)18-30(49)50/h5-12,15-16,40H,13-14,17-20,41-42H2,1-4H3,(H4,47,48,49,50,51,52,53,54) |

InChI Key |

JTGWQGNDUCIAKC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C(=C(C(=[N+](C)C)C(=C3O2)N)N)N)C4=CC(=C(C=C4)N(CC(=O)O)CC(=O)O)OCCOC5=CC=CC=C5N(CC(=O)O)CC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rhod 2 triammonium salt involves multiple steps, starting from the base compound RhodamineSpecific reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and efficacy of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product that meets stringent quality standards. The compound is usually stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Rhod 2 triammonium salt primarily undergoes chelation reactions with calcium ions. It does not participate in oxidation, reduction, or substitution reactions under normal conditions .

Common Reagents and Conditions: The compound is often used in conjunction with reagents like dimethyl sulfoxide (DMSO) for preparing stock solutions. It is soluble in both DMSO and water, provided the pH is above 6 .

Major Products Formed: The primary product formed from the interaction of this compound with calcium ions is a fluorescent complex that emits light at specific wavelengths, making it detectable under a fluorescence microscope .

Scientific Research Applications

Chemistry: In chemistry, Rhod 2 triammonium salt is used as a calcium indicator in various analytical techniques. Its ability to form fluorescent complexes with calcium ions makes it valuable for studying calcium ion concentrations in different chemical environments .

Biology: In biological research, the compound is used to monitor intracellular calcium levels. It is particularly useful in studies involving cell signaling and calcium homeostasis. The compound can be loaded into cells via microinjection or scrape loading .

Medicine: In medical research, this compound is employed to study calcium-related physiological processes. It is used in experiments to understand the role of calcium ions in muscle contraction, neurotransmitter release, and other cellular functions .

Industry: In industrial applications, the compound is used in the development of diagnostic tools and assays that require precise measurement of calcium ion concentrations.

Mechanism of Action

Rhod 2 triammonium salt functions by binding to calcium ions, resulting in a significant increase in fluorescence. The compound has a high affinity for calcium ions, with a dissociation constant (Kd) of approximately 1 µM . Upon binding to calcium, the compound undergoes a conformational change that enhances its fluorescent properties. This mechanism allows for the accurate detection and measurement of calcium ion concentrations in various biological and chemical systems .

Comparison with Similar Compounds

Comparison with Similar Calcium Indicators

Rhod 2 vs. QUIN 2 Tetrapotassium Salt

QUIN 2 tetrapotassium salt (CAS 73630-23-6) is another Ca²⁺-sensitive fluorophore but differs significantly from Rhod 2 in key properties:

Key Findings :

- Rhod 2 is optimized for high-resolution imaging due to its Ca²⁺-specific response, whereas QUIN 2 is more suited for static or bulk Ca²⁺ measurements .

- The triammonium group in Rhod 2 enhances solubility in aqueous buffers compared to QUIN 2’s tetrapotassium formulation, reducing aggregation in biological systems .

Rhod 2 vs. Other Rhodamine Derivatives

While Rhod 2 is tailored for Ca²⁺ sensing, other rhodamine salts serve distinct purposes:

- Tetramethyl-Rhodamine-5-dUTP (CAS unspecified): A nucleotide-labeling agent with triethylammonium groups, used in fluorescence in situ hybridization (FISH) .

Structural Insight: Rhod 2’s triammonium modification differentiates it from non-ionic rhodamine dyes, enabling ionic interactions with Ca²⁺ and compatibility with physiological pH .

Comparison with Other Triammonium Salts

Triammonium salts are diverse in function. Rhod 2’s unique fluorophore properties contrast sharply with non-optical triammonium compounds:

Mechanistic Note: The triammonium moiety in Rhod 2 serves dual roles: (1) solubilizing the fluorophore in aqueous media and (2) stabilizing the Ca²⁺-bound complex through electrostatic interactions . In contrast, triammonium citrate acts as a pH regulator, and geranyl/farnesyl pyrophosphates participate in enzymatic cascades .

Q & A

Q. How does Rhod 2 triammonium salt function as a calcium-specific fluorophore in live-cell imaging?

this compound binds to cytosolic Ca²⁺ ions, exhibiting increased fluorescence intensity upon binding. Its UV-excitable properties allow real-time monitoring of intracellular Ca²⁺ dynamics. To ensure specificity, researchers must calibrate the dye using Ca²⁺-free and Ca²⁺-saturated buffers and validate results with alternative indicators (e.g., Fura-2) to rule out interference from Mg²⁺ or pH fluctuations .

Q. What experimental protocols are critical for loading Rhod 2 into mammalian cells?

Key steps include:

- Dissolving Rhod 2 in anhydrous DMSO to avoid hydrolysis.

- Using pluronic acid (e.g., F-127) to enhance cellular uptake in hydrophobic membranes.

- Optimizing loading time (typically 30–60 minutes at 37°C) to prevent compartmentalization into organelles.

- Conducting control experiments with Ca²⁺ ionophores (e.g., ionomycin) to verify dye responsiveness .

Q. How do researchers address solubility challenges when preparing Rhod 2 stock solutions?

Rhod 2’s triammonium salt formulation improves aqueous solubility compared to its acetoxymethyl (AM) ester counterparts. For consistent results, prepare stock solutions in ultrapure water (pH 7.4) and avoid prolonged storage. Centrifugation (10,000 × g, 5 minutes) before use removes insoluble particulates .

Advanced Research Questions

Q. What methodological considerations are essential for resolving conflicting calcium transient data obtained with Rhod 2?

Contradictory results may arise from:

- Dye overload : Excessive concentrations (>5 µM) cause cytosolic buffering, artificially dampening Ca²⁺ signals. Titrate dye concentration using dose-response curves.

- Photobleaching : Use low illumination intensities and integrate signal averaging to mitigate UV-induced degradation.

- Cross-talk with other ions : Validate specificity via parallel assays in Ca²⁺-depleted media or using Mg²⁺-selective probes .

Q. How can Rhod 2 be optimized for high-resolution imaging in thick tissue samples or 3D cultures?

Advanced strategies include:

- Two-photon microscopy : Red-shifted excitation wavelengths (e.g., 800–850 nm) improve penetration depth and reduce phototoxicity.

- Multiplexing with genetically encoded indicators (e.g., GCaMP): Use spectral unmixing to distinguish Rhod 2 signals from autofluorescence.

- Dynamic calibration : Perform in situ calibration using Ca²⁺ clamp techniques to account for microenvironmental variability .

Q. What statistical frameworks are recommended for analyzing time-lapse Rhod 2 fluorescence data?

Employ:

- Normalized ΔF/F₀ calculations : Baseline fluorescence (F₀) should be derived from ≥10 pre-stimulation frames.

- Peak detection algorithms : Use wavelet transforms or moving-average thresholds to identify transient events.

- Bootstrap resampling : Quantify uncertainty in decay kinetics (e.g., τ values) for small-sample studies. Data contradictions should be resolved through hierarchical Bayesian modeling to account for inter-experiment variability .

Methodological Validation and Reproducibility

Q. How do researchers validate Rhod 2’s performance in heterogeneous cell populations?

Conduct:

- Single-cell analysis : Use microfluidic devices or fluorescence-activated cell sorting (FACS) to isolate subpopulations.

- Cross-validation with electrophysiology : Pair Rhod 2 imaging with patch-clamp recordings to correlate Ca²⁺ transients with ion channel activity.

- Negative controls : Include cells treated with Ca²⁺ chelators (e.g., BAPTA-AM) to confirm signal specificity .

Q. What are the best practices for reporting Rhod 2-based experiments to ensure reproducibility?

Adhere to the following guidelines:

- Detailed metadata : Report dye lot numbers, storage conditions, and calibration curves.

- Open-access protocols : Share raw fluorescence traces and image analysis scripts via repositories like Zenodo or Figshare.

- MIQE compliance : Follow Minimum Information for Quantitative Experiments in Imaging guidelines for methodological transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.